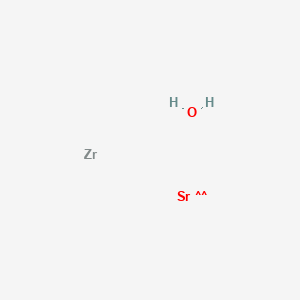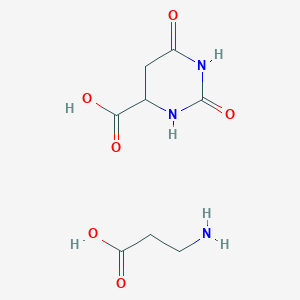
beta-Alanine Orotic acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine Orotic acid salt: is a compound formed by the combination of beta-Alanine and Orotic acid. Beta-Alanine is a naturally occurring beta amino acid, while Orotic acid is an intermediate in the pyrimidine biosynthetic pathway. This compound is known for its potential benefits in various fields, including medicine, biology, and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Beta-Alanine Synthesis: Beta-Alanine can be synthesized through the hydrolysis of beta-aminopropionitrile using either acid or alkali hydrolysis.
Orotic Acid Synthesis: Orotic acid can be prepared using sodium dichromate and fuming sulfuric acid, or a mixture of dilute sulfuric acid and sodium dichromate.
Industrial Production Methods: The industrial production of Beta-Alanine involves the reaction of ammonia with beta-propiolactone . Orotic acid and its derivatives, such as potassium orotate, are produced for medical use and other applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Beta-Alanine and Orotic acid can undergo various oxidation and reduction reactions due to their functional groups.
Substitution: Both compounds can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, fuming sulfuric acid.
Reducing Agents: Various reducing agents can be used depending on the specific reaction conditions.
Major Products Formed:
Beta-Alanine Derivatives: Carnosine, anserine.
Orotic Acid Derivatives: Potassium orotate, ammonium orotate.
Scientific Research Applications
Mechanism of Action
Beta-Alanine:
- Beta-Alanine is a rate-limiting precursor for carnosine synthesis. Carnosine acts as an acid buffer, antioxidant, and aids in muscle contraction .
Orotic Acid:
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H13N3O6 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
3-aminopropanoic acid;2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O4.C3H7NO2/c8-3-1-2(4(9)10)6-5(11)7-3;4-2-1-3(5)6/h2H,1H2,(H,9,10)(H2,6,7,8,11);1-2,4H2,(H,5,6) |
InChI Key |
KJAPKUHFEPKNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)O.C(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


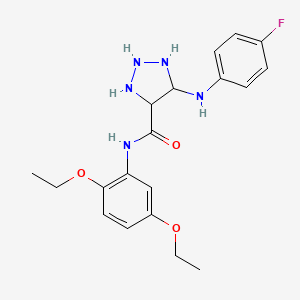
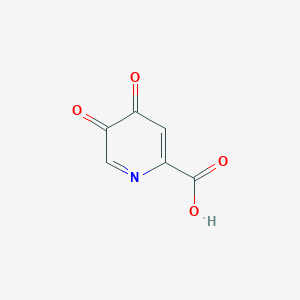
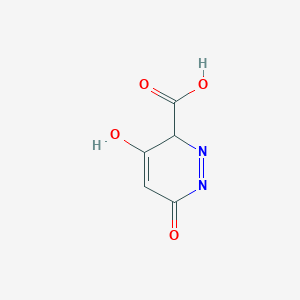
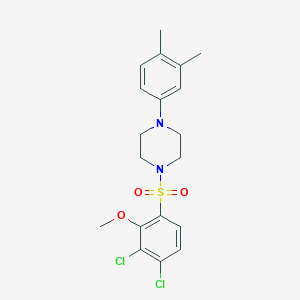
![[(5-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate](/img/structure/B12344404.png)
![2-Methyl-1-({4'-[(2-methylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine](/img/structure/B12344413.png)

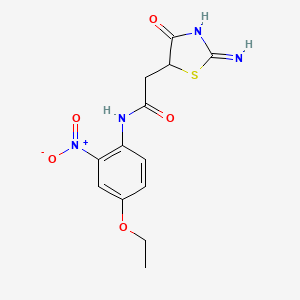
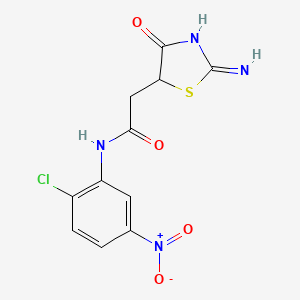
![(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B12344425.png)
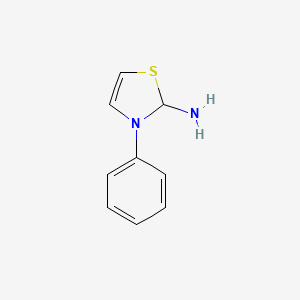
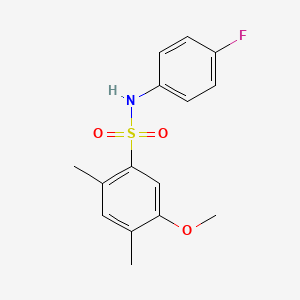
![4-{[2-(Trifluoromethyl)phenyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B12344449.png)
